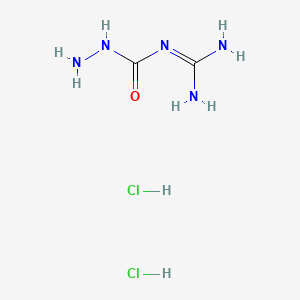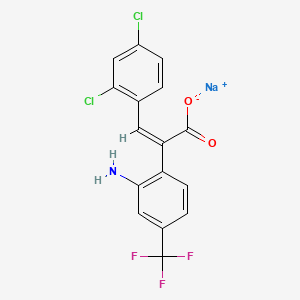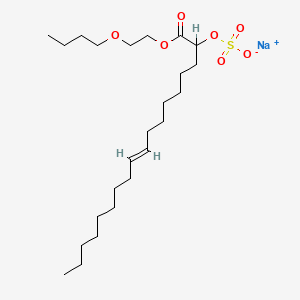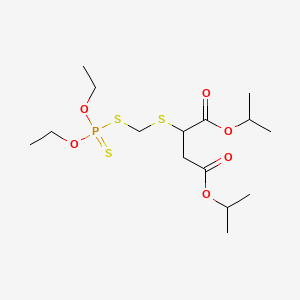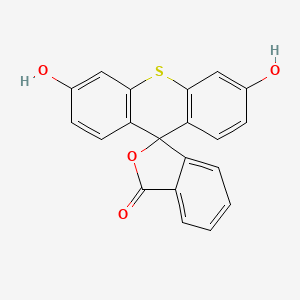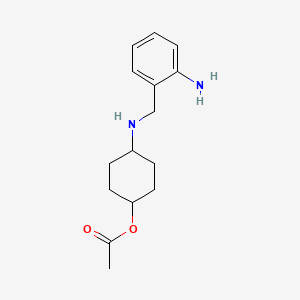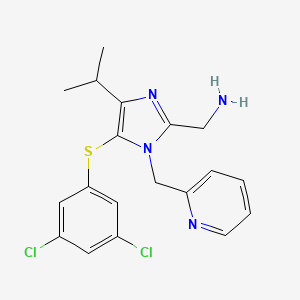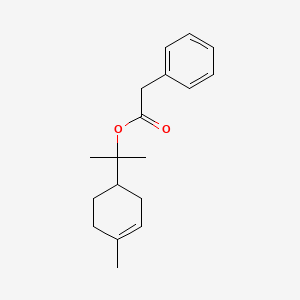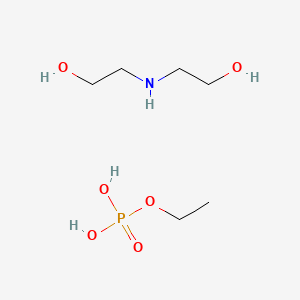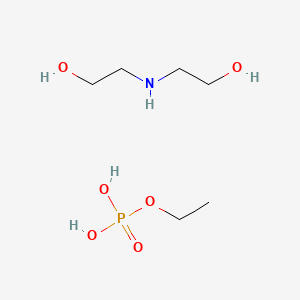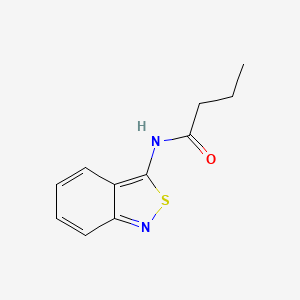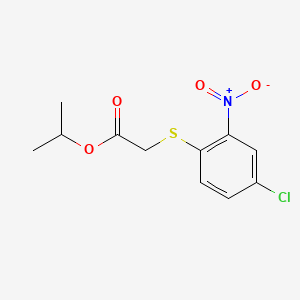
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with a complex structure It is characterized by the presence of a 4-chloro-2-nitrophenyl group attached to a thioester linkage, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester typically involves the reaction of 4-chloro-2-nitrophenol with isopropyl chloroacetate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioester linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester linkage can undergo hydrolysis, releasing active intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitrophenol: Shares the nitrophenyl group but lacks the ester and thioester linkages.
Isopropyl chloroacetate: Contains the ester linkage but lacks the nitrophenyl and thioester groups.
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and thioester groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
特性
CAS番号 |
139359-10-7 |
|---|---|
分子式 |
C11H12ClNO4S |
分子量 |
289.74 g/mol |
IUPAC名 |
propan-2-yl 2-(4-chloro-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H12ClNO4S/c1-7(2)17-11(14)6-18-10-4-3-8(12)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |
InChIキー |
VRDKTRPYPWXALE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



